molecular formula C12H7BrClNO3 B13007088 4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene

4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene

Cat. No.: B13007088
M. Wt: 328.54 g/mol
InChI Key: DDYWTAFIVLZXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromine atom, a chlorophenoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene typically involves the nitration of 4-Bromo-1-(4-chlorophenoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve 4-Bromo-1-(4-chlorophenoxy)benzene in a suitable solvent, such as dichloromethane.
  • Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours until the nitration is complete.
  • Quench the reaction by pouring the mixture into ice-cold water.
  • Extract the product using an organic solvent, such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-Bromo-1-(4-chlorophenoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-chlorophenoxy)-2-fluorobenzene
  • 4-Bromo-1-(4-chlorophenoxy)-2-aminobenzene
  • 4-Bromo-1-(4-chlorophenoxy)-2-hydroxybenzene

Uniqueness

4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7BrClNO3

Molecular Weight

328.54 g/mol

IUPAC Name

4-bromo-1-(4-chlorophenoxy)-2-nitrobenzene

InChI

InChI=1S/C12H7BrClNO3/c13-8-1-6-12(11(7-8)15(16)17)18-10-4-2-9(14)3-5-10/h1-7H

InChI Key

DDYWTAFIVLZXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.